molecular formula C11H10N2O2 B7982092 (3R)-3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one

(3R)-3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one

Cat. No.: B7982092
M. Wt: 202.21 g/mol
InChI Key: SDIVYZXRQHWCKF-SECBINFHSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The compound is formally designated as (3R)-3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one under IUPAC nomenclature. This name reflects its tricyclic architecture:

  • A quinazolin-9-one core (positions 1–4a, 8a–9) fused to a pyrrolidine ring (positions 5–7, 3a–4a).
  • The 3R configuration specifies the stereochemistry of the hydroxyl group on the pyrrolidine ring.

The systematic naming adheres to the fused ring numbering system, prioritizing the quinazolinone moiety as the parent structure.

Molecular Formula and Stereochemical Configuration

The molecular formula C$${11}$$H$${10}$$N$${2}$$O$${2}$$ (molecular weight: 202.21 g/mol) encodes the following structural features:

Property Value
Molecular Formula C$${11}$$H$${10}$$N$${2}$$O$${2}$$
Molecular Weight 202.21 g/mol
Chiral Centers 1 (C3)
Topological Polar Surface Area (TPSA) 52.9 Ų
LogP 0.4

The SMILES string C1CN2C(=NC3=CC=CC=C3C2=O)[C@@H]1O explicitly denotes the (R)-configuration at C3, while the InChI Key SDIVYZXRQHWCKF-SECBINFHSA-N uniquely identifies the stereoisomer. The hydroxyl group enhances hydrophilicity, as evidenced by the moderate LogP value, suggesting balanced solubility in polar and nonpolar media.

Crystallographic Data and Conformational Analysis

X-ray diffraction studies of related pyrroloquinazolinones reveal planar geometries conducive to π-stacking interactions. For example, the quinazolinone ring in (E)-3-[4-(dimethylamino)benzylidene]-2,3-dihydro-1H,9H-pyrrolo[2,1-b]quinazolin-9-one exhibits a root-mean-square (RMS) deviation of 0.0178 Å from planarity, with a dihedral angle of 5.0° between the quinazolinone and benzilidene rings. These findings suggest that this compound likely adopts a similar planar conformation, facilitating interactions with biological targets.

Key Crystallographic Parameters :

  • Space Group : P2$$_1$$/c
  • Unit Cell Dimensions :
    • a = 8.8030 Å
    • b = 16.415 Å
    • c = 11.463 Å
    • β = 105.05°
  • π-π Stacking Distance : 3.7555 Å

Computational models generated via Open Babel software further predict Cartesian coordinates for molecular dynamics simulations.

Comparative Analysis with Related Pyrroloquinazoline Alkaloids

Pyrroloquinazoline alkaloids exhibit structural diversity that correlates with distinct bioactivities:

Compound Structure Bioactivity Source
(3R)-3-Hydroxy-... Quinazolinone + 3R-hydroxypyrrolidine Under investigation Synthetic/Plant
Vasicine Quinazolinone + pyrrolidine (no hydroxyl) Bronchodilatory, Anti-inflammatory Adhatoda vasica
Deoxyvasicinone Quinazolinone + pyrrolidine (ketone at C3) Antimicrobial Synthetic
Tylophorine Phenanthroindolizidine (unrelated core) Antiangiogenic Tylophora indica

Structural and Functional Insights :

  • Hydroxyl Group Impact : The C3 hydroxyl in this compound may enhance hydrogen-bonding capacity compared to deoxyvasicinone (ketone at C3).
  • Bioactivity Potential : Analogous alkaloids like vasicine inhibit pro-inflammatory mediators (e.g., TNF-α, IL-6) and oxidative stress in macrophages, suggesting similar pathways for the title compound.
  • Synthetic Accessibility : AgOTf-catalyzed hydroamination offers a route to pyrrolo[2,1-b]quinazolinones, though stereoselective synthesis of the 3R isomer remains challenging.

Properties

IUPAC Name

(3R)-3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-9-5-6-13-10(9)12-8-4-2-1-3-7(8)11(13)15/h1-4,9,14H,5-6H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIVYZXRQHWCKF-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC3=CC=CC=C3C2=O)C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NC3=CC=CC=C3C2=O)[C@@H]1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

BF₃·OEt₂-Catalyzed Cyclization

In a representative procedure, 2-aminobenzamide derivatives undergo cyclization in dichloromethane at 45°C with BF₃·OEt₂ (0.2 equiv) to form the pyrrolo[2,1-b]quinazolinone core. The reaction proceeds via intramolecular nucleophilic attack, forming the six-membered quinazolinone ring. Yields for analogous reactions range from 53% to 65%, depending on substituents. For enantiomeric control, chiral ligands such as binaphthol derivatives may be introduced to bias the cyclization step toward the R-enantiomer.

Enzymatic Resolution and Asymmetric Synthesis

Enzymatic methods offer a stereoselective route to the R-enantiomer. Lipases and esterases selectively hydrolyze or esterify specific enantiomers, enabling resolution of racemic mixtures.

Chemoenzymatic Synthesis

A chemoenzymatic approach reported by employs Candida antarctica lipase B (CAL-B) to resolve racemic intermediates. For instance, racemic 3-hydroxy precursors are subjected to enzymatic acetylation, yielding the (3R)-acetate and leaving the (3S)-alcohol unreacted. Subsequent hydrolysis of the acetate affords enantiomerically pure (3R)-3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one with >98% enantiomeric excess (ee).

Table 1: Enzymatic Resolution Parameters

EnzymeSubstrateReaction Time (h)Yield (%)ee (%)
CAL-BRacemic 3-hydroxy ester244598
Pseudomonas sp.Racemic 3-acetate483895

Stereochemical Control via Chiral Auxiliaries

Chiral auxiliaries embedded in precursor molecules direct the stereochemical outcome during cyclization. For example, (R)-proline-derived amines induce asymmetry in the quinazolinone backbone.

Auxiliary-Guided Cyclization

A proline-based auxiliary is attached to the 2-aminobenzamide precursor, steering the cyclization to favor the R-configuration. After ring closure, the auxiliary is removed via hydrolysis, yielding the target compound with 85% ee. This method avoids enzymatic steps but requires stoichiometric amounts of chiral reagents.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound

MethodYield (%)ee (%)CostScalability
BF₃·OEt₂ cyclization53–65RacemicLowHigh
Enzymatic resolution38–4595–98ModerateModerate
Chiral auxiliary70–7585–90HighLow

Enzymatic resolution balances enantioselectivity and scalability, whereas chiral auxiliaries offer higher yields but at greater cost.

Chemical Reactions Analysis

(3R)-3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of quinazoline derivatives, while reduction can yield pyrroloquinazoline derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Vasicinone has been investigated for its anticancer properties. Studies have shown that it exhibits cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that Vasicinone induces apoptosis in human breast cancer cells through the activation of specific signaling pathways. This suggests its potential as a therapeutic agent in cancer treatment.

Kinase Inhibition
The compound has been identified as a potential kinase inhibitor. Kinases are crucial in many cellular processes, including cell division and metabolism. The inhibition of specific kinases can lead to the suppression of tumor growth. Research indicates that Vasicinone targets certain kinases involved in cancer progression, making it a candidate for further development as an anticancer drug.

Pharmacological Applications

Anti-inflammatory Properties
Vasicinone has shown promise in reducing inflammation. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, which are key players in inflammatory responses. This property could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity
The compound exhibits antimicrobial properties against various pathogens. Research has indicated that Vasicinone can inhibit the growth of bacteria and fungi, suggesting its utility as an antimicrobial agent. This aspect is particularly relevant given the rising concerns over antibiotic resistance.

Biotechnology Applications

Drug Development
Vasicinone serves as a scaffold for developing new pharmaceutical compounds. Its structural features allow medicinal chemists to modify it to enhance efficacy and reduce toxicity. The ability to synthesize derivatives of Vasicinone opens avenues for creating novel drugs with improved therapeutic profiles.

Biomarker Discovery
Recent studies have explored the potential of using Vasicinone as a biomarker for certain diseases. Its metabolic pathways can provide insights into disease mechanisms and progression, aiding in early diagnosis and treatment strategies.

Case Studies

StudyFocusFindings
Study AAnticancer EffectsVasicinone induced apoptosis in breast cancer cells via specific signaling pathways.
Study BKinase InhibitionIdentified as a potential inhibitor of kinases involved in tumor growth suppression.
Study CAnti-inflammatory EffectsInhibited pro-inflammatory cytokines in vitro, suggesting therapeutic potential for inflammatory diseases.
Study DAntimicrobial ActivityDemonstrated effectiveness against bacterial and fungal strains, indicating utility as an antimicrobial agent.

Mechanism of Action

The mechanism of action of (3R)-3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Derivatives

Key structural analogues include:

Compound Name Substituents/Modifications Molecular Weight Key Activities Synthetic Route
(3R)-3-Hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one 3R-hydroxyl group 202.22 g/mol Bronchodilator, enzyme modulation Enzymatic resolution of racemic mix
Vasicinone 3S-hydroxyl group (enantiomer) 202.22 g/mol Bronchodilator, antianaphylactic Natural isolation or synthesis
5-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9-one 5-bromo substitution 265.11 g/mol Cytotoxicity (potential) Bromination of parent compound
(E)-3-[4-(Dimethylamino)benzylidene]-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one Benzylidene group at C3 319.38 g/mol Antihypertensive, π-π interactions Condensation with aldehydes
3,3-Dibromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one 3,3-dibromo substitution 347.97 g/mol Antiplasmodial, cytotoxic Bromine in acetic acid
Key Structural Differences:
  • Stereochemistry: The 3R configuration in the target compound contrasts with vasicinone’s 3S configuration, affecting receptor binding and activity .
  • Substituents: Bromination at C5 or C3 enhances cytotoxicity but reduces solubility . The benzylidene group in (E)-3-[4-(dimethylamino)benzylidene] derivatives improves planarity, facilitating π-π stacking interactions critical for biological targeting .
Enzyme Modulation and Cytotoxicity
  • Brominated derivatives exhibit cytotoxicity, likely due to halogen-induced DNA intercalation or tubulin inhibition .
  • Pyrrolo[2,1-b]quinazolinones with antiplasmodial activity (IC₅₀ ~1–5 µM) correlate with substitutions enhancing lipophilicity .
Cardiovascular and Respiratory Effects
  • Vasicinone and its derivatives show bronchodilator effects via β₂-adrenergic receptor agonism .
  • Triazoloquinazolinones (e.g., 3-benzyl-2-methyl derivatives) demonstrate potent antihypertensive activity in spontaneously hypertensive rats, surpassing prazocin .

Physicochemical Properties

  • Planarity and Stability : The benzylidene derivative’s planar structure (r.m.s. deviation = 0.0178 Å) enhances π-π stacking, improving target binding .
  • Hydrogen Bonding : The hydroxyl group in the target compound increases solubility, whereas brominated analogues exhibit lower aqueous solubility .

Biological Activity

(3R)-3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including cytotoxic effects against cancer cell lines, antimalarial properties, and other pharmacological effects.

  • Molecular Formula : C12H12N2O
  • Molecular Weight : 232.23 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution processes. These methods have been optimized to enhance yield and purity.

Cytotoxicity

Recent studies have evaluated the cytotoxic potential of this compound against various cancer cell lines. The compound was tested against:

  • MCF-7 (Breast Cancer)
  • B16 (Melanoma)
  • sEnd.2 (Endothelioma)

The results indicated that while some derivatives exhibited significant cytotoxicity, others were largely inactive. For example, a derivative with 4-methoxyphenyl and 4-fluorophenyl substitutions showed promising activity against all tested cell lines with IC50 values in the micromolar range .

CompoundCell LineIC50 (μM)
4hMCF-712.5
4hB1610.0
4hsEnd.215.0
4iMCF-7>50
4iB16>50
4isEnd.225.0

Antimalarial Activity

In addition to its anticancer properties, the compound has been evaluated for antimalarial activity against the chloroquine-sensitive strain of Plasmodium falciparum. The results showed that most derivatives had IC50 values greater than 10 μM, indicating limited effectiveness in this regard .

CompoundIC50 (nM)
4a>10000
4b>10000
4c>10000

The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through mitochondrial pathways and may interfere with critical cellular signaling pathways involved in proliferation and survival.

Case Studies

Several case studies have highlighted the potential applications of this compound in cancer therapy and infectious disease treatment:

  • Cytotoxicity Study :
    A study involving a series of pyrroloquinazolinones demonstrated that specific substitutions significantly enhance cytotoxicity against various cancer cell lines while maintaining selectivity towards endothelial cells .
  • Antimalarial Investigation :
    Research conducted on the antimalarial properties revealed that while the compound showed some activity, it was not sufficient for therapeutic use without further modifications .

Q & A

Q. What are the standard synthetic routes for (3R)-3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one and its derivatives?

The synthesis typically involves alkylation or condensation reactions starting from the parent compound, deoxyvasicinone (2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one). For example:

  • Alkylation : Reacting 3-hydroxymethylidene derivatives with alkyl halides (e.g., n-propyl iodide) in ethanol under basic conditions (NaOH) yields O-alkyl derivatives .
  • Condensation : Treatment with aldehydes (e.g., 4-dimethylaminobenzaldehyde) in methanol with sodium methoxide generates benzylidene derivatives, forming extended π-conjugated systems .
  • Formylation : Use of Vilsmeier-Haack reagent to introduce hydroxymethylidene groups at position 3 .

Q. Key Methodological Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Purify via recrystallization (e.g., hexane/ethanol) for X-ray-quality crystals .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Protocol :

Data Collection : Use a four-circle diffractometer (e.g., Stoe Stadi-4) with MoKα radiation (λ = 0.71073 Å) at 293 K .

Structure Solution : Employ direct methods (SHELXS) for phase determination .

Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are positioned geometrically or located via difference Fourier maps .

Q. Example Crystallographic Data :

ParameterValue (Monoclinic, P21/m)
a (Å)9.247 (2)
b (Å)6.876 (1)
c (Å)10.950 (2)
β (°)97.90 (3)
V (ų)689.6 (2)
Z2
R-factor0.064

Q. Key Observations :

  • Hydrogen bonding (O–H⋯O/N) stabilizes crystal packing along specific crystallographic directions .

Advanced Research Questions

Q. What methodological challenges arise in refining the crystal structure of this compound using SHELXL, and how are they addressed?

Challenges :

  • Disorder in Flexible Groups : Propoxymethylidene or benzylidene substituents may exhibit positional disorder.
  • Extinction Effects : High-intensity reflections require correction using SHELXL’s extinction coefficient (e.g., 0.009 (2)) .
  • Hydrogen Bond Ambiguity : Freely refine H-atom positions in water molecules via difference Fourier maps .

Q. Solutions :

  • Apply restraints (ADPs, distance constraints) for disordered regions.
  • Validate refinement using R-factor convergence (R1 < 0.05 for high-resolution data) .

Q. How do π-π interactions influence the solid-state packing and stability of this compound?

Structural Analysis :

  • In benzylidene derivatives, π-π stacking between quinazoline and benzylidene rings occurs at centroid distances of ~3.76 Å, stabilizing the lattice .
  • Impact on Stability : Enhanced intermolecular interactions reduce solubility and increase melting points (e.g., 514–516°C for 4-dimethylamino derivatives) .

Q. Methodological Tools :

  • Calculate centroid distances using software like Mercury (CCDC).
  • Compare packing motifs across derivatives to correlate substituent effects with stability .

Q. How can conflicting spectroscopic data between synthetic batches be systematically resolved?

Resolution Workflow :

Cross-Validation : Compare NMR (1H/13C), IR, and XRD data with literature (e.g., Jahn et al., 2008) .

Crystallographic Verification : Resolve stereochemical ambiguities (e.g., R vs. S configuration) via Flack parameter analysis .

Batch Analysis : Use HPLC-MS to detect impurities or regioisomers, especially in alkylation/condensation reactions .

Q. Example Case :

  • Discrepancies in melting points may arise from polymorphic forms. Use DSC and PXRD to identify crystalline phases .

Q. What strategies optimize the experimental phasing of macromolecular complexes involving this compound?

Macromolecular Applications :

  • High-Resolution Data : Use synchrotron radiation (λ < 1 Å) to collect data beyond 1.5 Å resolution.
  • SHELXE Pipeline : Employ fast statistical phasing for high-throughput crystallography, leveraging the compound’s heavy-atom derivatives (e.g., iodide salts) .

Q. Key Metrics :

  • Figure of Merit (FOM) > 0.3 after 20 cycles of density modification .

Data Contradiction Analysis

Q. How to address discrepancies in reported bond lengths or angles across structural studies?

Root Causes :

  • Temperature effects (e.g., data collected at 100 K vs. 293 K).
  • Refinement model limitations (e.g., isotropic vs. anisotropic H-atom treatment).

Q. Resolution :

  • Re-analyze deposited CIF files (e.g., CCDC entries) using consistent software (SHELXL vs. OLEX2).
  • Apply Hirshfeld surface analysis to compare intermolecular contacts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
Reactant of Route 2
(3R)-3-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one

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